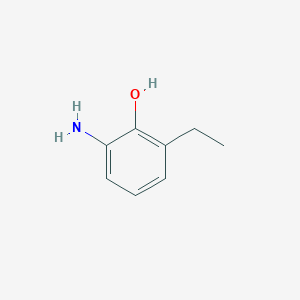
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is a chemical compound with the molecular formula C11H22N2. It features a piperidine ring substituted with a pyrrolidine moiety, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, widely used as a building block in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity
Uniqueness: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is unique due to its combination of a piperidine ring with a pyrrolidine moiety, providing a distinct three-dimensional structure that can interact with biological targets in a specific manner. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11/h11-12H,1-10H2 |
InChI Key |
AHGBXHLBWUIIED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B8804893.png)
![2-[(2,6-Dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid](/img/structure/B8804900.png)







![6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one](/img/structure/B8804942.png)



![Methyl 5-((3-chlorophenyl)amino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B8804994.png)
